

# Application Notes: PEG 400 Dilaurate in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |  |  |
|----------------------|-------------------|-----------|--|--|
| Compound Name:       | PEG 400 dilaurate |           |  |  |
| Cat. No.:            | B1164919          | Get Quote |  |  |

#### Introduction

Polyethylene Glycol 400 Dilaurate, also known by its INCI name PEG-8 Dilaurate, is a versatile non-ionic surfactant employed in a wide range of topical pharmaceutical and cosmetic formulations.[1][2] It is the polyethylene glycol diester of lauric acid, produced by reacting lauric acid with polyethylene glycol (with an average of 8 moles of ethylene oxide).[1] This structure imparts a unique balance of hydrophilic and lipophilic properties, making it a highly effective formulating agent. With a Hydrophile-Lipophile Balance (HLB) value of approximately 10, **PEG 400 Dilaurate** is an excellent oil-in-water (O/W) emulsifier.[1]

**Key Functions and Applications** 

**PEG 400 Dilaurate** serves multiple functions in the development of stable and effective topical drug delivery systems such as creams, lotions, and nanoemulsions.

- Emulsifier: Its primary role is to form and stabilize emulsions by reducing the interfacial tension between oil and water phases.[3] Its HLB of 10 makes it particularly suitable for creating stable O/W emulsions, which are often preferred for their non-greasy feel and good spreadability on the skin.[1] It can be used as both a primary and secondary emulsifier and is compatible with a wide range of other surfactants.[1]
- Solubilizer: For poorly water-soluble active pharmaceutical ingredients (APIs), PEG 400
   Dilaurate can act as a solubilizing agent, enhancing the drug's dispersion within the



formulation. This is crucial for improving bioavailability and ensuring uniform delivery of the API to the skin.

- Penetration Enhancer: PEG derivatives are widely recognized as skin penetration enhancers.[4] While data specifically for the dilaurate ester is limited, related compounds like PEG-8 Laurate have been shown to reduce the skin barrier, facilitating the diffusion of active ingredients into the epidermis.[5] The mechanism is believed to involve the interaction and disruption of the highly organized lipid structure of the stratum corneum.
- Emollient and Viscosity Modifier: In addition to its surfactant properties, **PEG 400 Dilaurate** contributes a pleasant, emollient feel to topical products. It can also modify the viscosity of formulations, acting as a thickener and stabilizer.[6]

#### **Formulation Considerations**

- Concentration: Typical use levels for PEG 400 Dilaurate in topical formulations range from 1% to 5%.[6] Safety assessments have concluded that PEG Dilaurates are safe for use in cosmetic products at concentrations up to 25%.[3]
- Stability: Formulations containing **PEG 400 Dilaurate** should be assessed for long-term stability, monitoring parameters such as phase separation, particle size changes, viscosity, and pH over time under accelerated conditions (e.g., elevated temperature and humidity).
- Compatibility: It is compatible with many common cosmetic and pharmaceutical ingredients, including anionic, cationic, and other non-ionic surfactants.[1]

## **Quantitative Data from Representative Studies**

The following tables summarize quantitative data from studies on topical nanoemulsions and microemulsions where PEG 400 was used as a co-surfactant. While not exclusively featuring **PEG 400 Dilaurate** as the primary emulsifier, this data illustrates the typical performance metrics and values achieved in such systems.

Table 1: Example Formulations of Topical Nanoemulsions



| Formulation<br>ID | Drug                  | Oil Phase<br>(%)      | Surfactant/<br>Co-<br>surfactant<br>(Smix) (%) | Aqueous<br>Phase (%) | Reference |
|-------------------|-----------------------|-----------------------|------------------------------------------------|----------------------|-----------|
| KTZ-CNM13         | Ketoconazo<br>le (2%) | Capmul PG<br>8 (10%)  | Tween 80 /<br>PEG 400<br>(30%)                 | <b>Water (60%)</b>   | [7]       |
| F5                | Bifonazole<br>(1%)    | Oleic Acid<br>(6.25%) | Tween 80 /<br>Isopropyl<br>Alcohol<br>(55%)    | Water<br>(38.75%)    | [8]       |

| F1 | Luliconazole | Linseed Oil (10%) | Tween 80 / PEG 400 (40%) | Water (50%) |[9] |

Table 2: Physicochemical Characterization of Topical Formulations

| Formulation<br>ID | Mean<br>Globule<br>Size (nm) | Polydispers<br>ity Index<br>(PDI) | Zeta<br>Potential<br>(mV) | Viscosity<br>(cps) | Reference |
|-------------------|------------------------------|-----------------------------------|---------------------------|--------------------|-----------|
| KTZ-CNM13         | 239                          | <0.3                              | +22.7                     | -                  | [7]       |
| F5                | 18.98                        | -                                 | -5.56                     | 37.29 ± 0.19       | [8]       |
| F1                | -                            | -                                 | -                         | 2325               | [9]       |

| Nanoemulsion w/ PEG 400 | 12.32 ± 0.38 | 0.39 ± 0.58 | - | 11.26 ± 1.80 | |

Table 3: In Vitro Performance of Topical Formulations



| Formulation ID      | Test Duration<br>(hours) | Cumulative Drug Release / Permeation (%) | Key Finding                                                                      | Reference |
|---------------------|--------------------------|------------------------------------------|----------------------------------------------------------------------------------|-----------|
| KTZ<br>Nanoemulsion | 5                        | 86.33%                                   | Nanoemulsion significantly enhanced drug release compared to conventional forms. | [10]      |
| F5 (Bifonazole)     | 8                        | 84%                                      | Microemulsion<br>formulation<br>demonstrated<br>high skin<br>permeability.       | [8]       |

| F1 (Luliconazole) | 5 | 63.50% | Microemulgel showed enhanced drug permeation. |[9] |

## **Experimental Protocols**

Detailed methodologies for key experiments in the evaluation of topical formulations containing **PEG 400 Dilaurate** are provided below.

## Protocol for Formulation of an Oil-in-Water (O/W) Nanoemulsion

This protocol describes the preparation of a nanoemulsion using the aqueous titration or spontaneous emulsification method.

#### Materials:

- Active Pharmaceutical Ingredient (API)
- Oil Phase (e.g., Caprylic/Capric Triglyceride, Oleic Acid)







Surfactant: PEG 400 Dilaurate

Co-surfactant (optional, e.g., PEG 400, Propylene Glycol)

Aqueous Phase: Purified Water

#### Procedure:

- Screening of Excipients: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select components that offer the highest solubilization capacity.
- Preparation of Oil Phase: Accurately weigh the selected oil phase and dissolve the preweighed API into it. Gentle heating or vortexing may be used to facilitate dissolution.
- Preparation of Smix: Prepare the surfactant/co-surfactant mixture (Smix) by accurately weighing and blending **PEG 400 Dilaurate** and the chosen co-surfactant at a predetermined ratio (e.g., 1:1, 2:1).
- Mixing: Add the Smix to the oil phase containing the API. Mix thoroughly using a magnetic stirrer or vortex mixer until a homogenous solution is formed.
- Aqueous Titration: Slowly add the aqueous phase dropwise to the oil/Smix mixture under continuous stirring at a moderate speed (e.g., 400-600 rpm).
- Nanoemulsion Formation: Continue stirring until a transparent or translucent, low-viscosity liquid is formed, indicating the formation of a nanoemulsion. The endpoint is the formation of a clear, stable system.
- Equilibration: Allow the system to equilibrate at room temperature for at least 12 hours before further characterization.





Click to download full resolution via product page

Workflow for O/W Nanoemulsion Formulation.

## **Protocol for Particle Size and Zeta Potential Analysis**



This protocol outlines the characterization of emulsion droplet size and surface charge, which are critical predictors of stability.

#### Instrumentation:

 Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer).

#### Procedure:

- Sample Preparation: Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects. A dilution factor of 1:100 or 1:1000 is common. The final solution should be transparent and free of air bubbles.
- · Instrument Setup:
  - Set the instrument parameters: temperature (e.g., 25°C), dispersant viscosity and refractive index (use values for water), and equilibration time (e.g., 120 seconds).
  - For zeta potential, select the appropriate cell (e.g., disposable folded capillary cell).
- Particle Size Measurement:
  - Transfer the diluted sample into a clean disposable cuvette.
  - Place the cuvette in the instrument's sample holder.
  - Initiate the DLS measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.
  - Record the Z-average diameter (mean globule size) and the Polydispersity Index (PDI).
     Perform at least three replicate measurements.
- Zeta Potential Measurement:
  - Inject the diluted sample into the zeta potential cell, ensuring no air bubbles are trapped.
  - Place the cell in the instrument.



- Apply an electric field and measure the electrophoretic mobility of the droplets.
- Record the zeta potential value. Perform at least three replicate measurements.



Click to download full resolution via product page

Workflow for Particle Size and Zeta Potential Analysis.



## **Protocol for Rheological Analysis**

This protocol is for assessing the flow and deformation properties (viscosity, viscoelasticity) of a semi-solid topical formulation like a cream or gel.

#### Instrumentation:

- Rotational Rheometer with cone-plate or plate-plate geometry.
- Temperature control unit (Peltier system).

#### Procedure:

- · Sample Loading:
  - Set the geometry gap according to the instrument's recommendation (e.g., 1 mm).
  - Carefully place an adequate amount of the sample onto the lower plate, avoiding air bubbles.
  - Lower the upper geometry to the set gap, allowing excess sample to be trimmed from the edge.
  - Allow the sample to rest and equilibrate to the set temperature (e.g., 25°C or 32°C) for 5-10 minutes.
- Flow Curve Measurement (Viscosity):
  - $\circ$  Perform a continuous shear rate ramp, for example, from 0.1 s<sup>-1</sup> to 100 s<sup>-1</sup>.
  - Record the shear stress and viscosity as a function of the shear rate.
  - This test reveals if the formulation is Newtonian, shear-thinning (pseudoplastic), or shear-thickening. Most topical creams are shear-thinning.
- Oscillatory Measurement (Viscoelasticity):
  - Amplitude Sweep: First, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss



modulus (G") are independent of the applied strain.

- Frequency Sweep: Select a strain value within the LVER. Perform a frequency sweep from a low to a high frequency (e.g., 0.1 to 100 rad/s).
- Record G' (elastic/storage modulus) and G" (viscous/loss modulus). A formulation where
   G' > G" behaves more like a solid (gel-like structure), which is typical for stable creams at rest.

### **Protocol for In Vitro Permeation Testing (IVPT)**

This protocol describes the use of Franz diffusion cells to measure the permeation of an API from a topical formulation through a skin membrane.

#### Materials & Equipment:

- Franz Diffusion Cells
- Skin Membrane (e.g., excised human or porcine skin)
- Receptor Medium (e.g., phosphate-buffered saline, sometimes with a solubilizer like PEG 400 to maintain sink conditions)
- Magnetic Stirrer and Stir Bars
- Water Bath/Circulator for temperature control (32°C)
- Syringes and collection vials
- Analytical method for API quantification (e.g., HPLC)

#### Procedure:

Skin Preparation: Thaw frozen skin and cut it into sections large enough to fit the Franz cells.
 Carefully mount the skin between the donor and receptor compartments of the cell, with the stratum corneum side facing the donor compartment.

## Methodological & Application





- Cell Assembly: Clamp the compartments together and fill the receptor chamber with prewarmed (32°C), de-gassed receptor medium. Ensure no air bubbles are trapped beneath the skin. Place a small stir bar in the receptor chamber.
- Equilibration: Place the assembled cells in a water bath set to maintain the skin surface temperature at 32°C. Allow the skin to equilibrate for at least 30 minutes.
- Dosing: Apply a finite dose of the topical formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.
- Sampling:
  - At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 μL) from the receptor compartment via the sampling arm.
  - Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
- Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method like HPLC.
- Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) at each time point. Plot this value against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).





Click to download full resolution via product page

Workflow for In Vitro Permeation Testing (IVPT).



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PEG-8 Dilaurate | Cosmetic Ingredients Guide [ci.guide]
- 2. specialchem.com [specialchem.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formulation and evaluation of microemulsion-based hydrogel for topical delivery PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijrpns.com [ijrpns.com]
- To cite this document: BenchChem. [Application Notes: PEG 400 Dilaurate in Topical Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164919#application-of-peg-400-dilaurate-in-topical-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com